Diallyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in common organic solvents

Synonyms

Canonical SMILES

Anticancer Properties

Diallyl disulfide has garnered significant interest for its potential role in cancer prevention and treatment. Studies have shown that DADS exhibits anticancer activity against various cancer cell lines, including those of the breast, colon, stomach, and lungs []. The underlying mechanisms for this activity are multifaceted, involving:

- Induction of apoptosis: DADS can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination [].

- Activation of detoxifying enzymes: DADS can activate enzymes responsible for the detoxification of carcinogens, reducing their ability to cause harm [].

- Inhibition of reactive oxygen species (ROS) production: DADS possesses antioxidant properties, helping to scavenge harmful free radicals and prevent oxidative damage to DNA, a contributing factor in cancer development [].

- Suppression of DNA adduct formation: DADS can interfere with the formation of DNA adducts, which are harmful modifications to DNA that can lead to mutations and cancer [].

- Regulation of cell cycle arrest: DADS can disrupt the normal cell cycle progression, preventing uncontrolled proliferation of cancer cells [].

These findings suggest that DADS may hold promise as a complementary or adjunctive therapy in cancer treatment strategies. However, further research is needed to fully elucidate its efficacy and safety in clinical settings [].

Other Potential Applications

Beyond its potential in cancer research, DADS is being investigated for its possible benefits in various other areas:

- Anti-inflammatory effects: Studies have shown that DADS possesses anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis [].

- Antimicrobial activity: DADS exhibits antimicrobial activity against various bacteria, fungi, and viruses, suggesting its potential application in developing new antimicrobial agents [].

- Cardiovascular protection: DADS may contribute to cardiovascular health by lowering blood pressure, reducing blood clotting, and improving blood lipid profiles [].

- Neuroprotective effects: DADS is being explored for its potential neuroprotective properties, with studies investigating its role in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Diallyl disulfide is an organic compound with the chemical formula C₆H₁₀S₂. It is a colorless to pale yellow liquid that possesses a characteristic garlic odor, as it is primarily derived from garlic (Allium sativum) and other Allium species. This compound is classified as an organosulfur compound, which plays a significant role in the flavor and health benefits associated with garlic consumption. Diallyl disulfide is noted for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, making it a subject of extensive research in both food science and pharmacology .

Research suggests that DADS possesses various biological activities, including:

- Antioxidant: DADS can scavenge free radicals, which are harmful molecules that damage cells [].

- Anticancer: Studies have shown that DADS may induce cancer cell death and inhibit tumor growth.

- Antimicrobial: DADS exhibits antimicrobial activity against various bacteria and fungi.

- Cardioprotective: DADS may help lower blood pressure and cholesterol levels.

The exact mechanisms underlying these effects are still being explored. However, some studies suggest that DADS interacts with cellular signaling pathways and modulates the activity of enzymes involved in these processes [].

Diallyl disulfide exhibits a range of biological activities:

- Antioxidant Properties: It enhances the activity of antioxidant enzymes such as glutathione S-transferase and superoxide dismutase, protecting cells from oxidative stress .

- Anti-inflammatory Effects: Diallyl disulfide has been shown to inhibit pro-inflammatory pathways, thereby reducing inflammation in various models .

- Anticancer Potential: Research indicates that diallyl disulfide can suppress carcinogenic processes by modulating cytochrome P450 enzymes and inducing phase II detoxifying enzymes. It has demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines .

- Apoptotic Induction: The compound has been found to induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species levels and activation of caspases .

Diallyl disulfide can be synthesized through several methods:

Diallyl disulfide has diverse applications:

- Culinary Uses: As a flavoring agent, it is used in various food products due to its characteristic garlic flavor.

- Nutraceuticals: Its health-promoting properties have led to its inclusion in dietary supplements aimed at enhancing immune function and reducing inflammation.

- Pharmaceutical Research: Diallyl disulfide is being investigated for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases .

Research on diallyl disulfide interactions includes:

- Drug Interactions: Studies indicate that diallyl disulfide may influence the metabolism of certain drugs by modulating cytochrome P450 enzymes, potentially affecting drug efficacy and toxicity .

- Synergistic Effects with Other Compounds: Diallyl disulfide has been shown to enhance the anticancer effects of other chemotherapeutic agents when used in combination therapies .

Diallyl disulfide belongs to a group of organosulfur compounds derived from garlic. Here are some similar compounds along with their unique characteristics:

Diallyl disulfide stands out due to its specific anticancer properties and its role as an antioxidant compared to these similar compounds.

Molecular Architecture and Stereochemical Properties

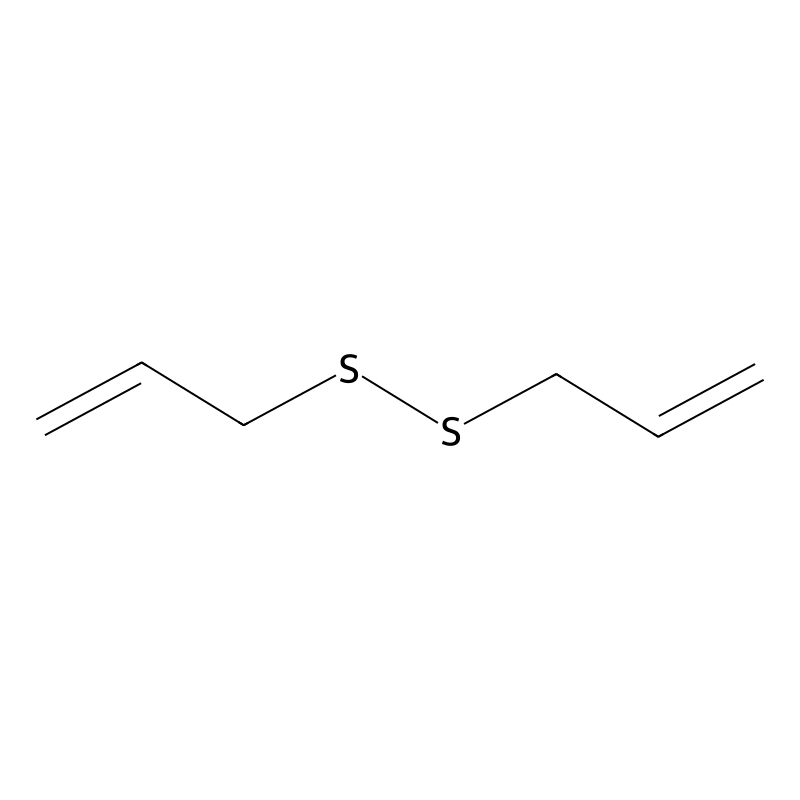

Diallyl disulfide (C₆H₁₀S₂) consists of two allyl groups (-CH₂CHCH₂) connected via a disulfide (-S-S-) bridge. Its molecular geometry is influenced by the rotation around the C-S and S-S bonds, leading to multiple conformers.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in elucidating DADS's conformational dynamics. While direct NMR data for DADS is sparse in the provided sources, studies on related compounds like diallyl sulfide (C₆H₁₀S) reveal key insights. For instance, the $$ ^1H $$ NMR spectrum of diallyl sulfide exhibits resonances at δ 5.92–5.75 ppm (allylic protons) and δ 3.16–3.14 ppm (methylene protons adjacent to sulfur). These findings suggest that DADS’s allyl groups adopt a gauche conformation, minimizing steric hindrance and electronic repulsion between sulfur lone pairs and π-electrons of the allyl groups.

Vibrational Spectroscopy (Raman and IR) Studies

Raman and infrared (IR) spectroscopy have identified key vibrational modes associated with DADS’s disulfide and allyl moieties (Table 1):

Table 1: Vibrational Frequencies of DADS

| Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(S-S) | 510 | S-S symmetric stretch |

| ν(C-S) | 723 | C-S gauche conformer |

| ν(C=C) | 1640 | Allyl C=C stretch |

| δ(CH₂) | 1445 | Methylene scissoring |

In the liquid phase, DADS exhibits two C-S conformers (gauche at 723 cm⁻¹ and trans at 757 cm⁻¹), with the gauche form being thermodynamically favored (ΔH = 358 cal/mol). The S-S stretching mode at 510 cm⁻¹ is sensitive to temperature, showing intensity variations during phase transitions.

Synthetic Methodologies

Industrial-Scale Production via Allyl Halide Reactions

The industrial synthesis of DADS involves the reaction of allyl halides (e.g., allyl chloride) with alkali metal disulfides (e.g., Na₂S₂) under basic conditions:

$$ 2 \, \text{CH}2=\text{CHCH}2\text{X} + \text{Na}2\text{S}2 \rightarrow (\text{CH}2=\text{CHCH}2)2\text{S}2 + 2 \, \text{NaX} $$

Key parameters include:

- Temperature: 40–60°C to minimize byproducts (e.g., trisulfides).

- Solvent: Water-based systems without ancillary solvents.

- Yield: >80% purity, with residual allyl halide <1%.

Green Synthesis Approaches Using Allium Extracts

DADS is naturally biosynthesized in garlic via enzymatic hydrolysis of alliin by alliinase, followed by spontaneous decomposition of allicin. Optimizing extraction conditions (e.g., pH 6.5, 37°C) enhances DADS yield from garlic oil. Recent advances include ultrasonic-assisted extraction, achieving ~85% recovery efficiency.

Crystallographic and Computational Modeling Insights

X-Ray Crystallography

Single-crystal X-ray diffraction of DADS at 168 K reveals a monoclinic lattice (space group P2₁/c) with bond lengths of S-S = 2.06 Å and C-S = 1.81 Å. The allyl groups are nearly coplanar, forming dihedral angles of 105–120° with the S-S axis.

Computational Studies

Density Functional Theory (DFT) calculations (B3LYP-D3/aug-cc-pVTZ) corroborate experimental findings:

- Conformational Stability: The gauche conformer is 260 cal/mol more stable than trans due to reduced lone pair-π repulsion.

- Hydrogen Bonding: In DADS-water complexes, water forms dual hydrogen bonds with sulfur (S···H-O) and allyl C-H groups (C-H···O), stabilizing the gauche conformation.

- Reactivity: Molecular docking studies indicate DADS binds to EGFR mutants (T790M/C797S) with a binding energy of -8.2 kcal/mol, suggesting potential anticancer activity.

Table 2: Computational Parameters for DADS

| Parameter | Value (DFT) | Experimental (X-Ray) |

|---|---|---|

| S-S Bond Length (Å) | 2.08 | 2.06 |

| C-S Bond Length (Å) | 1.83 | 1.81 |

| Dihedral Angle (°) | 117 | 105–120 |

Distribution in Allium Species

Diallyl disulfide is predominantly found in plants of the genus Allium, with the highest concentrations occurring in garlic (Allium sativum) bulbs [1] [2]. The compound is produced through the decomposition of allicin, which is emitted during the breakdown of Alliaceae plants, particularly when garlic tissue is damaged or crushed [1] [2]. Steam distillation of garlic bulbs yields the highest diallyl disulfide content, with approximately 2.0 percent by weight in the resulting distilled oil [2]. In contrast, garlic leaves contain significantly lower concentrations, with oil content reaching only 0.06 percent by weight [2].

The distribution of diallyl disulfide varies considerably among different Allium species [22] [25]. While garlic represents the primary natural source, other Allium species also contain measurable quantities of this organosulfur compound, though typically at lower concentrations than those found in garlic [5] [24]. Onions (Allium cepa) contain diallyl disulfide in lower amounts compared to garlic, with the compound being identified in steam-distilled onion extracts alongside other sulfur compounds such as dipropyl disulfide and methyl propyl disulfide [25] [26].

Wild garlic (Allium ursinum) has been identified as another significant source of diallyl disulfide, particularly in Mediterranean regions where it is used both as food and spice [23]. Welsh onions (Allium fistulosum), leeks (Allium ampeloprasum), chives (Allium schoenoprasum), and shallots (Allium ascalonicum) also contain diallyl disulfide, though comprehensive quantitative data for these species remains limited [22] [27].

Table 1: Diallyl Disulfide Content in Allium Species

| Allium Species | Diallyl Disulfide Content | Extraction Method | Tissue Type |

|---|---|---|---|

| Allium sativum (Garlic) | 2.0% w/w (distilled oil) | Steam distillation | Bulbs |

| Allium sativum (Garlic) | 0.06% w/w (oil content) | Steam distillation | Leaves |

| Allium cepa (Onion) | Lower than garlic | Various methods | Bulbs |

| Allium fistulosum (Welsh Onion) | Present, quantification limited | Not specified | Bulbs |

| Allium ursinum (Wild Garlic) | Present, quantification limited | Not specified | Leaves/Bulbs |

| Allium ampeloprasum (Leeks) | Present, quantification limited | Not specified | Bulbs |

The chemical composition analysis of different Allium species reveals that the sulfur compound profile varies significantly between species [43]. Gas chromatography-mass spectrometry analysis has identified diallyl disulfide as a major component in garlic-derived products, alongside diallyl trisulfide and diallyl tetrasulfide [7] [26]. The relative abundance of these compounds depends on the specific Allium species, the tissue type analyzed, and the extraction methodology employed [25] [26].

Allicin Degradation Dynamics

The formation of diallyl disulfide occurs primarily through the degradation of allicin, a thiosulfinate compound that serves as the immediate precursor [9] [10]. Allicin exhibits inherent instability and rapidly decomposes to form various sulfur-containing compounds, including diallyl disulfide as one of the principal degradation products [2] [16]. This degradation process is highly dependent on environmental conditions, particularly temperature, pH, and time [32] [33].

Temperature significantly influences allicin degradation kinetics and subsequent diallyl disulfide formation [32] [37]. At room temperature, allicin remains relatively stable for approximately five days in aqueous solutions, but degradation accelerates substantially at temperatures exceeding 40 degrees Celsius [32] [33]. Complete allicin degradation occurs within 60 minutes at temperatures of 75 degrees Celsius or higher [12]. The degradation process follows first-order kinetics, with the half-life of allicin decreasing from approximately 346 days at 4 degrees Celsius to just one day at 37 degrees Celsius [37] [39].

The pH environment critically affects allicin stability and its conversion to diallyl disulfide [32] [35]. Allicin demonstrates optimal stability in slightly acidic to neutral conditions, specifically within the pH range of 5.0 to 6.0 [32] [33]. Rapid degradation occurs at extreme pH values, with allicin becoming undetectable within 0.5 hours at pH levels below 1.5 or above 11.0 [32] [33]. The degradation rate accelerates significantly in alkaline conditions compared to acidic environments [35].

Table 2: Allicin Degradation Parameters and Diallyl Disulfide Formation

| Temperature (°C) | pH Range | Allicin Half-life | Primary Degradation Products |

|---|---|---|---|

| 4 | 5.0-6.0 | 346 days | Diallyl disulfide, allyl mercaptan |

| 15 | 5.0-6.0 | 32 days | Diallyl disulfide, allyl mercaptan |

| 23 | 5.0-6.0 | 10 days (50% remaining) | Diallyl disulfide, allyl mercaptan |

| 37 | 5.0-6.0 | 1 day | Diallyl disulfide, ajoene |

| >75 | 5.0-6.0 | <1 hour | Multiple sulfur compounds |

The degradation pathway involves the breakdown of allicin into allyl sulfenic acid intermediates, which subsequently condense to form diallyl disulfide [10] [11]. This process can occur through multiple mechanisms, including oxidative cleavage of the sulfur-sulfur bond in allicin, followed by recombination of the resulting sulfenic acid molecules [11]. The formation of diallyl disulfide competes with other degradation pathways that produce compounds such as ajoene, vinyldithiins, and various polysulfides [26] [37].

Concentration effects also influence the degradation dynamics, with higher concentrations of allicin demonstrating somewhat greater stability than dilute solutions [32] [33]. This concentration-dependent stability suggests that molecular interactions or self-protection mechanisms may operate at higher allicin concentrations [32]. The degradation process is not significantly affected by light exposure, indicating that photodegradation is not a major pathway for allicin breakdown [32] [33].

Enzymatic Conversion Mechanisms (Alliinase Pathways)

The enzymatic conversion pathway leading to diallyl disulfide formation begins with the action of alliinase (alliin lyase, EC 4.4.1.4), a pyridoxal phosphate-dependent enzyme that catalyzes the breakdown of sulfur-containing amino acid substrates [14] [17]. Alliinase constitutes a major protein component in garlic bulbs and belongs to the class I family of pyridoxal phosphate-dependent enzymes [28] [17]. The enzyme exhibits a unique structural feature among pyridoxal phosphate-dependent enzymes, containing a novel epidermal growth factor-like domain [28].

Alliinase functions as a homodimeric glycoprotein with a molecular weight of approximately 103 kilodaltons, consisting of two identical subunits of 55 kilodaltons each [17] [29]. The enzyme structure includes extensive glycosylation, with branched hexasaccharide chains N-linked to asparagine 146 and trisaccharide chains N-linked to asparagine 328 [17]. The three-dimensional structure reveals that the active site harbors the pyridoxal phosphate cofactor, which forms a Schiff base with lysine 251 [28] [31].

The catalytic mechanism involves the conversion of alliin (S-allyl-L-cysteine sulfoxide) to allicin through a two-stage process [14] [16]. Initially, alliinase catalyzes the elimination of allyl sulfenic acid from the amino acid substrate, producing dehydroalanine as a byproduct [14]. Subsequently, two molecules of allyl sulfenic acid condense spontaneously to form allicin [14] [16]. This allicin then undergoes non-enzymatic degradation to produce diallyl disulfide and other sulfur compounds [9] [10].

Table 3: Alliinase Enzyme Properties and Kinetic Parameters

| Property | Allium sativum | General Allium Species |

|---|---|---|

| Molecular Weight (kDa) | 103 (dimer), 51.5 (monomer) | 55-110 (species-dependent) |

| Subunit Structure | Homodimer | Homodimer |

| Cofactor | Pyridoxal 5-phosphate | Pyridoxal 5-phosphate |

| pH Optimum | 7.0 | 7.0-8.0 |

| Temperature Optimum (°C) | 35 | 35-40 |

| Km Value (mM) | 0.83 | 0.5-2.0 |

| Specific Activity (U/mg) | 209 | Variable |

The enzyme demonstrates optimal activity at pH 7.0 and temperature of 35 degrees Celsius [18] [29]. Kinetic analysis reveals a Michaelis-Menten constant of 0.83 millimolar for alliin as substrate, with maximum reaction rates reaching 74.65 units per milligram of protein [29]. The enzyme exhibits strict substrate specificity, with the highest activity observed for alliin compared to other cysteine sulfoxide substrates [18]. This specificity relates to the spatial constraints of the active site, which accommodate the allyl group but exclude larger substituents [28].

Alliinase activity varies among different Allium species, though the fundamental enzymatic properties remain similar across the genus [18] [21]. Multiple alliinase isoforms have been identified within individual Allium species, with different expression patterns in various tissues [21]. In garlic, two distinct isoforms (iso-alliinase 1 and iso-alliinase 2) demonstrate differential expression in roots and bulbs compared to leaves [21]. These isoforms share 68-95 percent sequence identity with the primary alliinase enzyme but exhibit varying catalytic efficiencies [21].

The enzymatic pathway occurs naturally when plant tissues are damaged, as alliinase and its substrate alliin are normally sequestered in separate cellular compartments [20]. Physical disruption of garlic tissue brings the enzyme and substrate into contact, initiating the cascade that ultimately produces diallyl disulfide [16] [20]. The enzyme remains active even in the presence of its product allicin, indicating that the catalytic mechanism does not involve oxidation-sensitive cysteine residues essential for activity [20].

Thermodynamic Parameters

Diallyl disulfide exhibits well-characterized thermodynamic properties that reflect its organosulfur nature and molecular structure. The compound demonstrates a boiling point ranging from 180-195°C under standard atmospheric pressure [1] [2] [3] [4] [5] [6], with reduced pressure distillation occurring at 79.0°C under 21 mbar [4]. These thermal characteristics indicate moderate volatility and thermal stability under normal handling conditions.

The density of diallyl disulfide is 1.008 g/mL at 25°C [2] [3] [7] [6], slightly greater than water, which is consistent with the presence of sulfur atoms in its molecular structure. The compound exhibits a refractive index (n₂₀/D) of 1.541-1.5410 [2] [3] [6], indicating its optical properties and molecular organization.

Flash point measurements reveal values between 51-62°C [1] [2] [6] [8], classifying diallyl disulfide as a flammable liquid requiring careful handling protocols. The vapor pressure at 20°C is approximately 1 mmHg [3] [5], with a vapor density greater than 5 times that of air [3], indicating significant vapor accumulation potential in poorly ventilated areas.

Kinetic studies have determined crucial activation parameters for thermal decomposition processes. Experimental pyrolysis investigations conducted between 586.7-621.2 K revealed activation energies of approximately 170-180 kJ/mol [9] [10] [11]. These studies employed static systems with total pressures of 72 Torr and utilized cyclohexene as a radical inhibitor to elucidate the reaction mechanism. The pyrolysis proceeds through a homogeneous, unimolecular process following first-order kinetics via radical mechanisms [9] [10] [11].

Density functional theory calculations at the B3LYP level using various basis sets (6-31G, 6-31++G, and 6-311++G) have confirmed the radical mechanism for diallyl disulfide pyrolysis [9] [10] [11]. The theoretical activation parameters at the B3LYP/6-31G level showed excellent agreement with experimental data [9] [10] [11], validating computational approaches for predicting thermodynamic behavior.

Solubility and Partition Coefficients

The solubility profile of diallyl disulfide reflects its amphiphilic character, with distinct preferences for organic versus aqueous media. The compound is essentially insoluble in water due to its hydrophobic nature [12] [7] [5] [13] [14], consistent with its organosulfur structure and nonpolar allyl groups.

In organic solvents, diallyl disulfide demonstrates variable solubility dependent on solvent polarity and hydrogen bonding capacity. Solubility in ethanol is limited to approximately 3 mg/mL [14] [15], while dimethyl sulfoxide (DMSO) provides improved dissolution at approximately 5 mg/mL [14] [15]. The highest organic solubility is achieved in dimethyl formamide (DMF) at approximately 10 mg/mL [14] [15], making DMF the preferred solvent for stock solution preparation.

Additional organic solvents providing good solubility include chloroform, dichloromethane, ethyl acetate, and acetone [5] [13], though specific concentration limits were not quantified in available studies. These solvents are commonly employed in analytical and preparative procedures involving diallyl disulfide.

The calculated octanol-water partition coefficient (LogP) is 3.26 [5], indicating significant lipophilicity and preference for organic phases over aqueous environments. This value is consistent with the compound's limited water solubility and suggests potential for bioaccumulation and membrane partitioning.

For aqueous applications requiring diallyl disulfide dissolution, a mixed solvent system of DMF:PBS (1:4) achieves approximately 0.2 mg/mL solubility [14] [15]. This approach involves pre-dissolving the compound in DMF followed by dilution with phosphate-buffered saline, though care must be taken to maintain DMF concentrations below cytotoxic levels in biological applications.

Storage recommendations specify refrigeration at 2-8°C [1] [2] [6] to prevent degradation and maintain compound integrity. The compound should be stored under inert atmosphere when possible to minimize oxidative degradation.

Stability Under Various Environmental Conditions

Diallyl disulfide stability is significantly influenced by environmental parameters including temperature, pH, light exposure, and atmospheric composition. Understanding these stability relationships is crucial for proper handling, storage, and application of the compound.

Temperature Stability

Thermal stability analysis reveals that diallyl disulfide remains stable below 180°C [9] [10] [11] [16], with decomposition onset occurring at higher temperatures. Pyrolysis studies demonstrate that thermal decomposition proceeds through radical mechanisms generating thiyl radicals, perthiyl radicals, and various allyl compounds [9] [17] [10]. The decomposition follows first-order kinetics with activation energies of 170-180 kJ/mol [9] [10] [11].

Heating studies of garlic-derived organosulfur compounds at 75-95°C showed that diallyl disulfide content increased with temperature and time [18], indicating thermal generation from precursor molecules like allicin. However, prolonged heating above 95°C for extended periods can lead to secondary reactions and compound degradation [18].

pH Stability

pH significantly influences diallyl disulfide stability and chemical behavior. Enhanced stability is observed under acidic conditions, particularly at pH 3-4 [19], where the compound retains its chemical integrity for extended periods. Soil-based studies investigating urease inhibition demonstrated that diallyl disulfide maintained its original form longer when soil pH was adjusted to 4 [19].

Neutral pH conditions (pH 7) provide moderate stability [19], suitable for most analytical and application procedures. However, alkaline conditions (pH >8) result in decreased stability [20] [21], with accelerated degradation processes occurring through various mechanisms including hydrolysis and oxidative reactions.

The pH-dependent stability relates to the compound's ability to act as both a weak acid and base due to the presence of sulfur atoms [21], with protonation states influencing molecular reactivity and degradation pathways.

Light and Oxidative Stability

Diallyl disulfide is susceptible to photochemical degradation when exposed to light [13], particularly ultraviolet radiation. UV radiation induces S-S bond cleavage leading to radical formation [17], including thiyl and perthiyl radicals that can undergo further reactions.

Photochemical studies using model disulfide systems revealed that singlet oxygen reactions can generate mono- and di-oxygenated products [22]. The rate of photo-oxidation varies significantly based on solvent polarity and the presence of photosensitizers [22].

Atmospheric oxygen exposure can result in gradual oxidation [13], converting diallyl disulfide to sulfoxides and sulfones through S-oxidation pathways. Storage under inert atmosphere or refrigerated conditions minimizes these oxidative processes [1] [2] [6].

Environmental Persistence

Moisture sensitivity requires dry storage conditions [1] [2] [6] to prevent hydrolysis and associated degradation reactions. The compound's stability in soil environments depends on moisture content, temperature, and pH, with optimal stability achieved at 15% moisture content, 20°C, and pH 4 [19].

Long-term stability studies indicate that proper storage conditions (2-8°C, dry, dark) can maintain compound integrity for extended periods [1] [2] [6], making diallyl disulfide suitable for research and application purposes when handled appropriately.

Purity

Quantity

Physical Description

pale yellow liquid with odour of garlic; lacrymator

Garlic odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

138.00 to 139.00 °C. @ 760.00 mm Hg

174.2 °F at 16 mmHg

Heavy Atom Count

Taste

Vapor Density

Density

0.998-1.015

Odor

Appearance

UNII

GHS Hazard Statements

H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (99.62%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

IN CONDIMENTS 6.5 PPM; MEATS 7.0 PPM.

GARLIC SYNTHETIC FLAVORING. /FROM TABLE/

SULFUR VOLATILE IN GARLIC; ONION; CHIVES & LEEK; FRESH CABBAGE. /FROM TABLE/

MAIN CONSTITUENT OF ALLIUM SATIVUM ESSENTIAL OIL.

FEMA NUMBER 2028 /FROM TABLE/